molecular formula C19H17NO3 B5266551 2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol

2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol

Cat. No.: B5266551
M. Wt: 307.3 g/mol
InChI Key: HIEUKZAEHOYREI-ZRDIBKRKSA-N
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Description

2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol, commonly known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation.

Scientific Research Applications

Synthesis and Metal Complexes

  • Synthesis and Stability : The synthesis of 2-vinyl-8-quinolinol, a compound related to 2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol, was achieved through the Wittig reaction. It has been found that the stability constants of its metal chelates are lower than those of 8-quinolinol and 2-methyl-8-quinolinol, indicating different binding affinities with metals (Yoneda & Azumi, 1984).

Optical and Electronic Applications

  • White Light Emission : A novel fluorescent polymer using a derivative of 8-quinolinol demonstrated the potential for white light emission in transparent bulk nanocomposites. These composites showed efficient white light emission with specific color coordinates, indicating its use in lighting and display technologies (Liu et al., 2013).
  • Electronic Transition and Absorption Properties : A study on a molecule combining poly(p-phenylenevinylene) with tris(8-quinolinolate)aluminum revealed insights into electronic transition properties and absorption spectra, which are crucial for applications in optoelectronics (Sun et al., 2009).

Chemosensory and Analytical Applications

  • Chemosensory Properties : A quinoline-vinyl-dihydroxylphenyl compound was developed as a fluorescent sensor for detecting Al3+ and F− ions. This sensor showed reversible “off–on” optical switching, which is useful in various analytical and environmental monitoring applications (Zhao et al., 2014).

Polymer Chemistry

  • Photopolymerisation Monitoring : Novel 1H-quinolin-2-ones derivatives were studied for their suitability as fluorescent probes and photosensitizers in photopolymerisation processes. These compounds are applicable in real-time monitoring of polymerization processes and in 3D printing technologies (Topa et al., 2021).

Properties

IUPAC Name

2-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-17-8-4-6-14(19(17)23-2)10-12-15-11-9-13-5-3-7-16(21)18(13)20-15/h3-12,21H,1-2H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEUKZAEHOYREI-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C2=NC3=C(C=CC=C3O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666843
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(2,3-dimethoxyphenyl)vinyl]-8-quinolinol
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